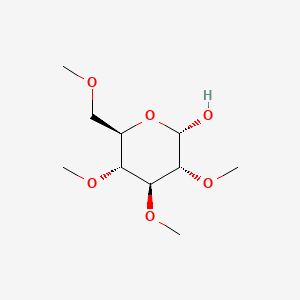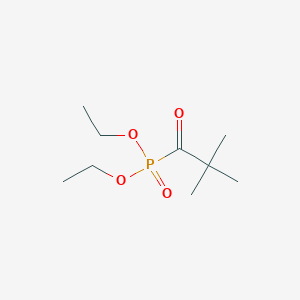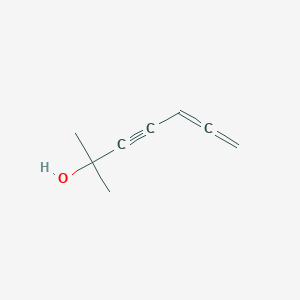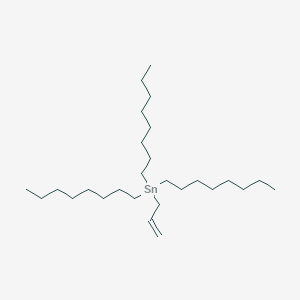![molecular formula C13H15NO3 B14742097 ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate CAS No. 4788-77-6](/img/structure/B14742097.png)
ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate is an organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, with an enamine functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 4-aminobenzoic acid, is first alkylated to form ethyl 4-aminobenzoate.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous-flow synthesis techniques. This approach allows for better control over reaction conditions, higher yields, and improved scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The enamine group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various ester or amide derivatives.
Applications De Recherche Scientifique
Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.
Comparaison Avec Des Composés Similaires
Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate:
Ethyl 4-[(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate: A Schiff base derivative with potential biological activities.
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate: An azo dye compound with nonlinear optical properties.
Uniqueness
The uniqueness of this compound lies in its enamine functionality, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
4788-77-6 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate |
InChI |
InChI=1S/C13H15NO3/c1-3-17-13(16)11-4-6-12(7-5-11)14-9-8-10(2)15/h4-9,14H,3H2,1-2H3/b9-8+ |
Clé InChI |
OKHRVOXXMHDKHK-CMDGGOBGSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)




![n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14742063.png)
![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)

![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)
![3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B14742090.png)

